molecular formula C9H18N2O2 B2506625 tert-Butyl (3-aminocyclobutyl)carbamate CAS No. 1090904-48-5; 871014-19-6

tert-Butyl (3-aminocyclobutyl)carbamate

Cat. No.: B2506625
CAS No.: 1090904-48-5; 871014-19-6
M. Wt: 186.255
InChI Key: OPDOEOOBYOABCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-aminocyclobutyl)carbamate (CAS 871014-19-6) is a high-value chemical building block in modern drug discovery and medicinal chemistry. This compound features both a primary amine and a tert-butoxycarbonyl (Boc) protected carbamate group, making it a versatile scaffold for the synthesis of more complex molecules. The carbamate group is recognized for its excellent chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond . These properties make carbamate-containing compounds crucial in the development of active pharmaceutical ingredients. Researchers utilize this aminocyclobutane derivative as a key intermediate in various therapeutic areas. Carbamates, as a functional group, are integral structural components in numerous FDA- and EMA-approved drugs, including chemotherapeutic agents, anticonvulsants, cholinesterase inhibitors for neurodegenerative disorders, and human immunodeficiency virus (HIV) protease inhibitors . The Boc-protecting group in this compound is particularly valuable in organic synthesis, allowing for the selective manipulation of the primary amine group under a wide range of reaction conditions before being cleanly deprotected. The compound is characterized by a molecular formula of C9H18N2O2 and a molecular weight of 186.25 . Computed physicochemical properties indicate good gastrointestinal absorption and blood-brain barrier permeation potential, which is a key consideration in central nervous system (CNS) drug design . This product is intended for research applications and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDOEOOBYOABCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212395-34-0, 1090904-48-5, 871014-19-6
Record name real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-(3-aminocyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (3-aminocyclobutyl)carbamate with analogous carbamates, focusing on structural variations, physicochemical properties, and biological relevance.

Cyclobutane-Based Analogues

2.1.1. tert-Butyl (trans-3-aminocyclobutyl)carbamate (CAS: 871014-19-6)

  • Structural Difference : Stereoisomerism (trans-configuration at the cyclobutyl amine).
  • Impact : Altered spatial orientation may affect interactions with chiral targets. Similarity score: 1.00, indicating identical functional groups but distinct stereochemistry .
  • Molecular Weight : 186.25 g/mol (identical to the cis-isomer).

2.1.2. tert-Butyl (3-(2-aminoethyl)cyclobutyl)carbamate (CAS: 1032684-85-7)

  • Structural Difference : Ethylamine side chain appended to the cyclobutyl ring.

2.1.3. tert-Butyl (cis-3-amino-3-methylcyclobutyl)carbamate (CAS: 1408076-24-3)

  • Structural Difference : Methyl substitution at the 3-position of the cyclobutane ring.
  • Impact : Increased steric hindrance, which could reduce enzymatic degradation. Molecular weight: 200.28 g/mol .
Ring-Expanded Analogues

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3)

  • Structural Difference : Cyclopentane ring with a ketone group instead of a cyclobutyl amine.
  • Impact : Higher molecular weight (199.25 g/mol) and reduced basicity due to the ketone. Bioavailability Score: 0.55 (moderate), with Log S (solubility) = -2.3 .

tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS: 1187929-81-2)

  • Structural Difference : Azetidine (4-membered nitrogen-containing ring) substituted with a Boc-protected methyl group.
Linear Chain Analogues

2.3.1. tert-Butyl (4-aminobutyl)carbamate (CAS: 68076-36-8)

  • Structural Difference : Linear butyl chain instead of a cyclobutane ring.
  • Impact : Lower rigidity and higher conformational flexibility, which may reduce target selectivity. Similarity score: 0.97 .

tert-Butyl (3-hydroxybutyl)carbamate (CAS: 167216-30-0)

  • Structural Difference : Hydroxyl group replaces the amine.
  • Impact: Increased polarity (Log P: 1.2 vs.

Data Table: Key Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score Notable Properties
This compound 1090904-48-5 C₉H₁₈N₂O₂ 186.25 1.00 Rigid scaffold, Boc-protected amine
tert-Butyl (trans-3-aminocyclobutyl)carbamate 871014-19-6 C₉H₁₈N₂O₂ 186.25 1.00 Stereoisomer, identical functional groups
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 C₁₀H₁₇NO₃ 199.25 0.95 Ketone group, Bioavailability Score: 0.55
tert-Butyl (4-aminobutyl)carbamate 68076-36-8 C₉H₂₀N₂O₂ 188.27 0.97 Linear chain, higher flexibility
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate 1187929-81-2 C₁₀H₁₈N₂O₆ 262.26 0.93 Azetidine ring, TPSA: 64.35 Ų

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (3-aminocyclobutyl)carbamate, and how is purity ensured?

The synthesis typically involves reacting tert-butyl carbonate with cyclobutyl amine derivatives under controlled conditions. For example, the hydrochloride salt form is synthesized to enhance stability, followed by purification via column chromatography or recrystallization. Purity is validated using HPLC (≥95%) and NMR spectroscopy to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and cyclobutyl amine protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : For molecular ion verification (e.g., m/z 222.71 for the hydrochloride form) .
  • HPLC : To assess purity and detect impurities (<5% by area normalization) .

Q. What are the recommended storage conditions and stability considerations for this compound?

Store at room temperature in a sealed, moisture-free container under inert gas (e.g., N₂). Stability is compromised by strong acids/bases or oxidizing agents, which can hydrolyze the carbamate group. Shelf life exceeds 12 months under optimal conditions .

Q. What safety protocols should be followed when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. For respiratory protection, employ NIOSH-approved P95 filters. In case of skin contact, wash immediately with soap and water. Avoid exposure to ignition sources due to potential decomposition gases .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclobutyl vs. cyclohexyl) impact reactivity in carbamate derivatives?

Cyclobutyl rings introduce strain, increasing reactivity in nucleophilic substitutions compared to cyclohexyl analogs. For instance, tert-Butyl (3-oxocyclobutyl)carbamate (C₉H₁₅NO₃) exhibits faster hydrolysis rates than its cyclohexane counterpart due to ring tension . Computational studies (DFT) can quantify strain energy and predict reaction pathways .

Q. How can contradictions in synthetic yield data be resolved across different methodologies?

Discrepancies often arise from solvent choice (e.g., dichloromethane vs. THF), reaction temperature (0°C vs. RT), or catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, higher yields (75–85%) are reported with slow amine addition to avoid side reactions .

Q. What computational tools are used to predict biological interactions of this compound derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with targets like proteases or kinases. The cyclobutyl amine’s conformation allows hydrogen bonding with active-site residues, which can be validated via SPR (surface plasmon resonance) binding assays .

Q. What strategies enable enantioselective synthesis of chiral carbamate derivatives?

Chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) achieve enantiomeric excess (>90%). For example, tert-Butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate is synthesized using asymmetric hydrogenation with a Rh-DuPhos catalyst .

Q. How does the compound’s stability under physiological conditions affect its utility in drug discovery?

Hydrolysis studies in simulated gastric fluid (pH 1.2) show a half-life of ~2 hours, necessitating prodrug strategies. Stability in plasma (t₁/₂ >6 hours) supports its use as an intermediate. LC-MS/MS monitors degradation products like CO₂ and tert-butanol .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight (HCl salt)222.71 g/mol
Solubility (Water)<1 mg/mL
LogP (Predicted)1.8

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDichloromethane+15%
Temperature0°C → RT (gradual)+20%
Catalyst (Pd/C) Loading5 mol%+10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.